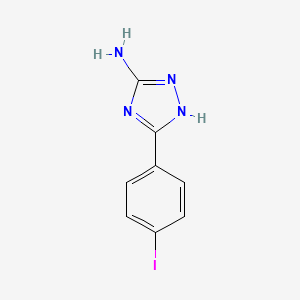
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and an iodophenyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction using 4-iodoaniline or similar iodinated aromatic compounds.
Amination: The amino group at the 5-position can be introduced through a nucleophilic substitution reaction or via direct amination using ammonia or amines.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may also be utilized to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange or nucleophiles like amines for aromatic substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced iodophenyl derivatives.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
5-Amino-3-phenyl-1H-1,2,4-triazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine, leading to different chemical properties.
5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole: Contains a chlorine atom, which may influence its reactivity and interactions.
Uniqueness:
The presence of the iodine atom in 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C8H7IN4 |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
InChI Key |
JCWNMNPCPIHVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


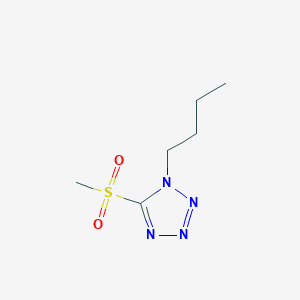
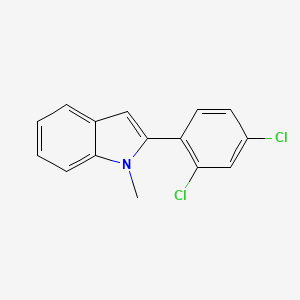



![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
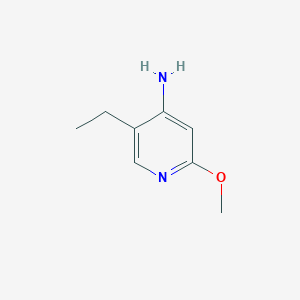



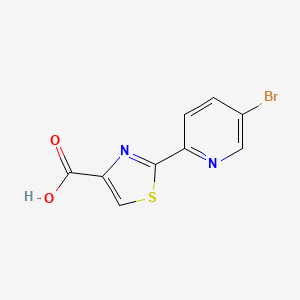
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
